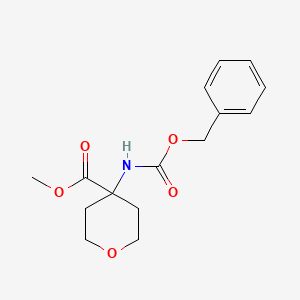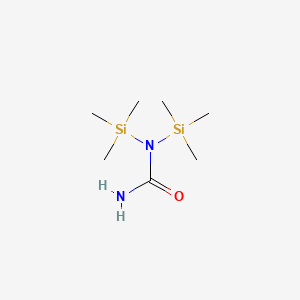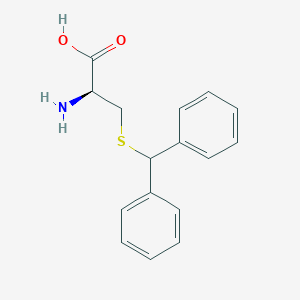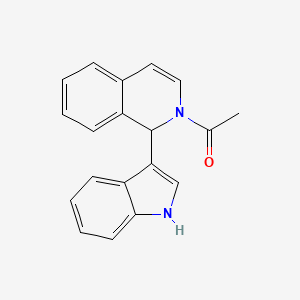
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Yodo-2-(trifluorometil)pirimidin-4-amina es un compuesto químico con la fórmula molecular C5H3F3IN3. Es un derivado de pirimidina caracterizado por la presencia de un átomo de yodo en la posición 5 y un grupo trifluorometilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Yodo-2-(trifluorometil)pirimidin-4-amina típicamente implica la introducción de los grupos yodo y trifluorometilo en un anillo de pirimidina. Un método común implica la yodación de 2-(trifluorometil)pirimidin-4-amina usando yodo y un agente oxidante adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Las condiciones de reacción se controlarían cuidadosamente para minimizar los subproductos y maximizar la eficiencia del proceso de yodación.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Yodo-2-(trifluorometil)pirimidin-4-amina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones adecuadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como acoplamientos Suzuki o Sonogashira, para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Típicamente involucran nucleófilos como aminas o tioles en presencia de una base como carbonato de potasio.
Oxidación: Se puede lograr usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: A menudo involucra agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reacciones de acoplamiento: Requieren catalizadores de paladio y ligandos apropiados, junto con bases como fosfato de potasio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con una amina produciría un derivado de 5-amino-2-(trifluorometil)pirimidin-4-amina, mientras que una reacción de acoplamiento podría producir un compuesto biarílico.
Aplicaciones Científicas De Investigación
5-Yodo-2-(trifluorometil)pirimidin-4-amina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto principal en el descubrimiento de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos, incluida la catálisis y la ciencia de los polímeros.
Mecanismo De Acción
El mecanismo de acción de 5-Yodo-2-(trifluorometil)pirimidin-4-amina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo trifluorometilo puede mejorar la lipofilia y la estabilidad metabólica del compuesto, mientras que el átomo de yodo puede participar en enlaces halógenos, influyendo en la afinidad de unión y la selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Bromo-2-(trifluorometil)pirimidin-4-amina
- 5-Cloro-2-(trifluorometil)pirimidin-4-amina
- 5-Fluoro-2-(trifluorometil)pirimidin-4-amina
Unicidad
5-Yodo-2-(trifluorometil)pirimidin-4-amina es única debido a la presencia del átomo de yodo, que puede participar en interacciones específicas como enlaces halógenos. Esto puede influir en la reactividad y las propiedades de unión del compuesto, haciéndolo diferente de sus análogos de bromo, cloro y flúor.
Propiedades
Fórmula molecular |
C5H3F3IN3 |
|---|---|
Peso molecular |
289.00 g/mol |
Nombre IUPAC |
5-iodo-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12) |
Clave InChI |
TVHBFFIXDJKNIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)C(F)(F)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)

![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)



![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)






